Cas no 32022-28-9 (4-(Acetyloxy)-3-methoxybenzenethanol Acetate)

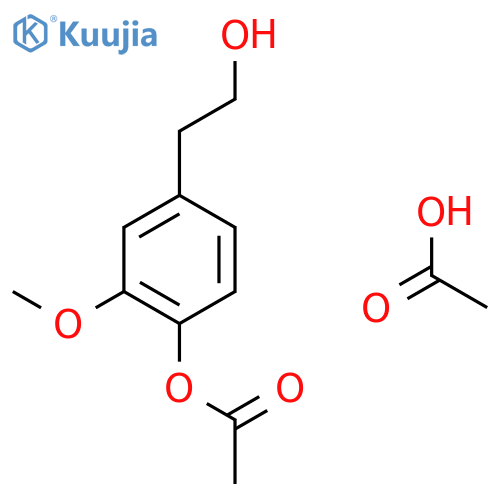

32022-28-9 structure

商品名:4-(Acetyloxy)-3-methoxybenzenethanol Acetate

4-(Acetyloxy)-3-methoxybenzenethanol Acetate 化学的及び物理的性質

名前と識別子

-

- 4-(Acetyloxy)-3-methoxybenzenethanol Acetate

- 2-(4-acetyloxy-3-methoxyphenyl)ethyl acetate

- DB-252794

- 4-(Acetyloxy)-3-methoxybenzeneethanol 1-Acetate; 4-Hydroxy-3-methoxyphenethyl Alcohol Diacetate

- 32022-28-9

-

- インチ: InChI=1S/C13H16O5/c1-9(14)17-7-6-11-4-5-12(18-10(2)15)13(8-11)16-3/h4-5,8H,6-7H2,1-3H3

- InChIKey: XKNYEIJAGJNUPM-UHFFFAOYSA-N

- ほほえんだ: CC(=O)OCCC1=CC(=C(C=C1)OC(=O)C)OC

計算された属性

- せいみつぶんしりょう: 252.09977361g/mol

- どういたいしつりょう: 252.09977361g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 7

- 複雑さ: 289

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 61.8Ų

4-(Acetyloxy)-3-methoxybenzenethanol Acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A167580-100mg |

4-(Acetyloxy)-3-methoxybenzenethanol Acetate |

32022-28-9 | 100mg |

$ 184.00 | 2023-09-09 | ||

| TRC | A167580-1000mg |

4-(Acetyloxy)-3-methoxybenzenethanol Acetate |

32022-28-9 | 1g |

$ 1453.00 | 2023-04-19 | ||

| TRC | A167580-1g |

4-(Acetyloxy)-3-methoxybenzenethanol Acetate |

32022-28-9 | 1g |

$ 1453.00 | 2023-09-09 |

4-(Acetyloxy)-3-methoxybenzenethanol Acetate 関連文献

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

32022-28-9 (4-(Acetyloxy)-3-methoxybenzenethanol Acetate) 関連製品

- 60037-42-5(4-(2-Acetoxy-ethyl)phenyl Acetate)

- 5447-38-1(Benzeneacetic acid,4-(acetyloxy)-3-methoxy-)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量